molecular formula C17H16ClN3 B2589541 {[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 956261-64-6

{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No.: B2589541
CAS No.: 956261-64-6
M. Wt: 297.79
InChI Key: IQTTVGYSKDLEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine is a pyrazole-derived compound with a methylamine substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₁₇H₁₅ClN₃, consisting of a pyrazole core substituted with:

  • A phenyl group at position 1,
  • A 4-chlorophenyl group at position 3,
  • A methylamine (-CH₂-NH-CH₃) group at position 4.

Structurally, it shares similarities with pharmacologically active pyrazole derivatives, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3/c1-19-11-14-12-21(16-5-3-2-4-6-16)20-17(14)13-7-9-15(18)10-8-13/h2-10,12,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTTVGYSKDLEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form 4-chlorophenylhydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the alkylation of the pyrazole derivative with methylamine under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization and alkylation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom in the chlorophenyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. Studies have shown that compounds similar to {[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine possess the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with studies suggesting that they may inhibit pro-inflammatory cytokines and pathways associated with inflammatory diseases . This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders.

Synthesis and Characterization

The synthesis of This compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative exhibited potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of apoptotic pathways, leading to increased cell death rates .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers explored the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The findings revealed a significant reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .

Table 1: Summary of Biological Activities

Activity TypeCompound EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AnalgesicPain relief in animal models

Table 2: Synthesis Parameters

StepReagents/ConditionsOutcome
Step 1Reactants A + B in ethanolIntermediate compound formed
Step 2Addition of methylamineFinal product obtained
CharacterizationNMR, IR spectroscopyConfirmed structure

Mechanism of Action

The mechanism of action of {[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 4-Chlorophenyl Group : Present in the target compound and , this group increases lipophilicity and may enhance binding to hydrophobic enzyme pockets, common in kinase inhibitors .
  • Methylamine vs. Dimethyl Groups : The target’s methylamine substituent (4-CH₂NHMe) offers hydrogen-bonding capability, unlike the dimethyl groups in , which prioritize steric protection against metabolic degradation.
  • Fluorine Substituents : The fluorinated analog shows improved solubility and bioavailability, a strategy often used in drug design to optimize pharmacokinetics.

Physicochemical and Spectral Data

  • Melting Points : Related compounds like PCB-ala () melt at 175–177°C, suggesting the target may have a similar range due to aromatic stacking.
  • Spectral Signatures :
    • IR : Expected peaks at ~3423 cm⁻¹ (N-H stretching) and ~1655 cm⁻¹ (C=O in related compounds) .
    • ¹H NMR : Aromatic protons (~7.1–7.5 ppm), methylamine protons (~1.4–4.6 ppm) .

Biological Activity

Chemical Structure and Properties

Molecular Formula : C17_{17}H16_{16}ClN3_3
Molecular Weight : 297.78 g/mol
CAS Number : 956261-64-6

The compound features a pyrazole core substituted with a chlorophenyl group and an amine functional group, which contributes to its biological activity.

Antifungal Activity

Research has demonstrated that pyrazole derivatives, including {[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine, exhibit significant antifungal properties. A study evaluated various pyrazole derivatives for their antifungal activity against pathogenic fungi. Some compounds showed promising results against strains of Candida and Aspergillus species, indicating potential therapeutic applications in treating fungal infections .

Antitubercular Activity

In addition to antifungal properties, certain derivatives of this compound have been tested for antitubercular activity. The results indicated that several compounds within this class exhibited notable efficacy against Mycobacterium tuberculosis, suggesting that they could serve as lead compounds for the development of new antitubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group enhances lipophilicity, which may improve membrane permeability and biological availability. Studies have shown that modifications to the pyrazole scaffold can significantly influence the potency and spectrum of activity against various pathogens .

Synthesis and Evaluation

A notable study synthesized a series of pyrazole derivatives, including this compound), and evaluated their biological activities. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structures. The evaluation included in vitro assays against fungal strains and M. tuberculosis, revealing that some derivatives exhibited superior activity compared to standard antifungal agents .

In Silico Studies

In silico studies have been conducted to predict the binding affinity of this compound to target proteins involved in fungal cell wall synthesis and M. tuberculosis metabolism. Molecular docking simulations suggested favorable interactions with key enzymatic targets, supporting the hypothesis that this compound could be developed into an effective therapeutic agent .

Summary of Findings

Activity Pathogen/Target Results
AntifungalCandida, AspergillusSignificant inhibition observed
AntitubercularMycobacterium tuberculosisNotable efficacy against multiple strains
Structure ActivitySAR AnalysisModifications impact potency and selectivity

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing {[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step routes involving cyclization, formylation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization of hydrazines with ethyl acetoacetate, followed by oxidation and acylation steps. Catalytic systems such as copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours improve yield . Optimization involves solvent selection (e.g., DMSO for solubility), temperature control, and purification via chromatography (ethyl acetate/hexane gradients) .

Q. How can spectroscopic techniques (NMR, HRMS) validate the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., pyrazole C-H protons at δ 8.87 ppm in CDCl₃, methylamine protons at δ 2.5–3.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 215) and isotopic patterns .
  • IR : Detect functional groups like N-H stretches (~3298 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?

  • Methodology :

  • Antimicrobial : Use broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test carbonic anhydrase I/II inhibition via stopped-flow CO₂ hydration assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, heterocyclic fusion) influence pharmacological activity?

  • Methodology :

  • Halogen effects : Introducing 4-chlorophenyl groups enhances lipophilicity and target binding (e.g., σ₁ receptor antagonism) .
  • Heterocyclic fusion : Pyrazolo-pyrimidine derivatives show improved antitubulin activity by disrupting microtubule polymerization (IC₅₀ < 1 µM in sea urchin embryo assays) .
  • SAR studies : Compare analogs using molecular docking (e.g., AutoDock Vina) to correlate substituent effects with bioactivity .

Q. How can X-ray crystallography resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Methodology :

  • Crystal structure analysis : Determine bond angles (e.g., C3-C4-C5-N6 = 122.19°) and packing interactions to explain variations in σ₁ receptor binding .
  • Data reconciliation : Cross-validate conflicting cytotoxicity results (e.g., IC₅₀ disparities) by correlating crystallographic data with assay conditions (e.g., cell line variability) .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

  • Methodology :

  • ADMET prediction : Use QikProp (Schrödinger) to calculate logP (target: 2–3), CYP450 inhibition profiles, and hERG channel liabilities .
  • MD simulations : Assess binding stability to targets (e.g., σ₁ receptor) via GROMACS, focusing on hydrogen bonds with Asp126/Glu172 residues .

Q. How can advanced heterocyclic systems (e.g., pyrimidine-triazine hybrids) enhance selectivity in kinase inhibition?

  • Methodology :

  • Hybrid synthesis : Combine pyrazole with triazine cores via nucleophilic substitution (e.g., 4-chloro-N-methyl-6-(4-phenyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine) .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selective inhibitors (e.g., IC₅₀ < 10 nM for JAK2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.